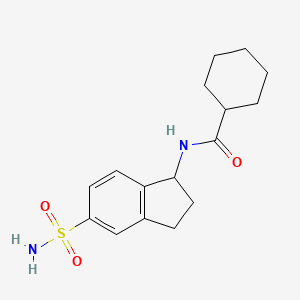
N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexylamido-5-sulfonamidoindane typically involves the reaction of cyclohexylamine with 5-sulfonamidoindane. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 1-cyclohexylamido-5-sulfonamidoindane are not well-documented in the literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexylamido-5-sulfonamidoindane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indane ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted derivatives at the sulfonamide group.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Potential therapeutic agent for targeting carbonic anhydrase IX in cancer treatment.
Industry: Possible applications in the development of enzyme inhibitors for industrial processes.
Mechanism of Action
The primary mechanism of action of 1-cyclohexylamido-5-sulfonamidoindane involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in pH regulation and is often overexpressed in tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance within cancer cells, leading to reduced cell proliferation and increased cell death .
Comparison with Similar Compounds
Similar Compounds
1-cyclohexylamido-5-sulfonamidoindane: is similar to other indanesulfonamide derivatives such as:
Uniqueness
1-cyclohexylamido-5-sulfonamidoindane is unique due to its specific inhibitory action on carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy. Its structural features, such as the cyclohexylamido and sulfonamido groups, contribute to its high affinity and selectivity for the enzyme .
Properties
Molecular Formula |
C16H22N2O3S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H22N2O3S/c17-22(20,21)13-7-8-14-12(10-13)6-9-15(14)18-16(19)11-4-2-1-3-5-11/h7-8,10-11,15H,1-6,9H2,(H,18,19)(H2,17,20,21) |
InChI Key |
XUDBTOFDMYBQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCC3=C2C=CC(=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















